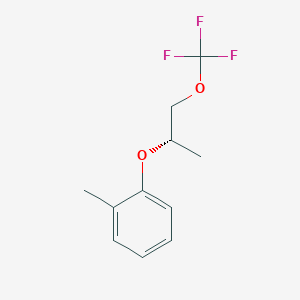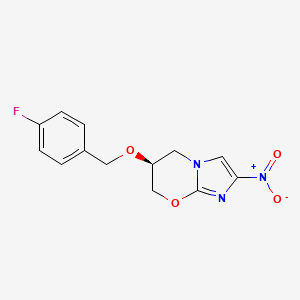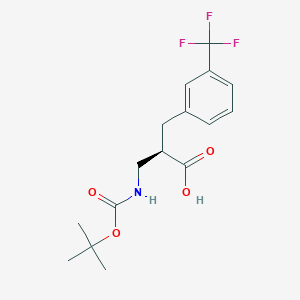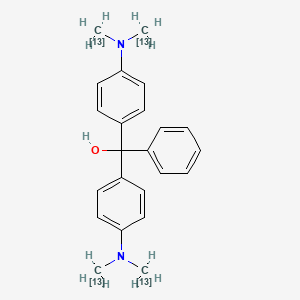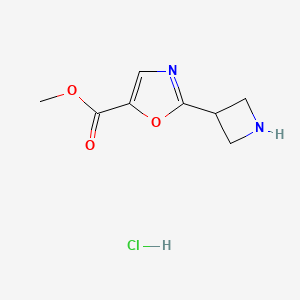
4-Isopropylphenyl 2H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isopropylphenyl 2H-chromene-3-carboxylate: is a synthetic organic compound belonging to the class of chromenes Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylphenyl 2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-isopropylphenyl acetic acid with salicylaldehyde in the presence of a base, followed by cyclization to form the chromene ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as piperidine or pyridine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and catalysts may vary to ensure cost-effectiveness and environmental sustainability .
化学反応の分析
Types of Reactions: 4-Isopropylphenyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination agents, and nucleophilic substitution using alkoxides or amines.
Major Products: The major products formed from these reactions include various substituted chromenes, quinones, and dihydrochromenes, depending on the reaction conditions and reagents used .
科学的研究の応用
Chemistry: In organic synthesis, 4-Isopropylphenyl 2H-chromene-3-carboxylate serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown potential in medicinal chemistry due to its biological activities. It exhibits antioxidant, antimicrobial, and anticancer properties, making it a candidate for drug development. Studies have explored its use in the treatment of diseases such as cancer, bacterial infections, and neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its chromene structure imparts desirable optical and electronic properties, making it useful in materials science.
作用機序
The mechanism of action of 4-Isopropylphenyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to anti-inflammatory effects. The compound also interacts with cellular pathways involved in oxidative stress, apoptosis, and cell proliferation, contributing to its anticancer and antioxidant activities.
類似化合物との比較
- 4-Methylphenyl 2H-chromene-3-carboxylate
- 4-Ethylphenyl 2H-chromene-3-carboxylate
- 4-Propylphenyl 2H-chromene-3-carboxylate
Comparison: Compared to its analogs, 4-Isopropylphenyl 2H-chromene-3-carboxylate exhibits unique properties due to the presence of the isopropyl group. This group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. The compound’s reactivity and biological activities may also differ, making it a distinct candidate for various applications.
特性
分子式 |
C19H18O3 |
|---|---|
分子量 |
294.3 g/mol |
IUPAC名 |
(4-propan-2-ylphenyl) 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C19H18O3/c1-13(2)14-7-9-17(10-8-14)22-19(20)16-11-15-5-3-4-6-18(15)21-12-16/h3-11,13H,12H2,1-2H3 |
InChIキー |
PRVHUIXOXFTTDG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3OC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




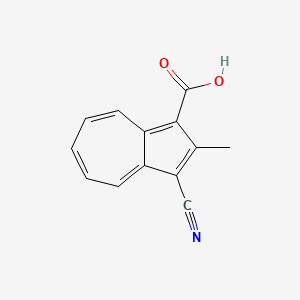

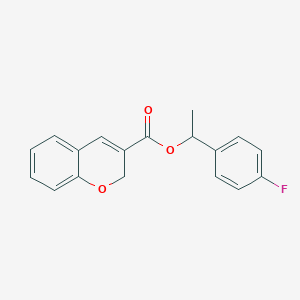
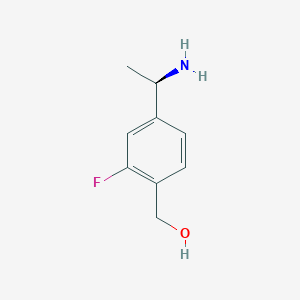
![(R)-2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12947071.png)

